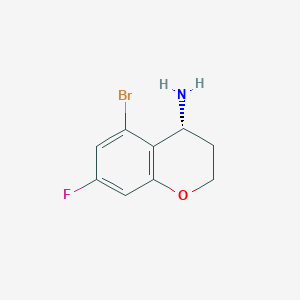

(R)-5-Bromo-7-fluorochroman-4-amine

Description

(R)-5-Bromo-7-fluorochroman-4-amine is a chiral amine derivative of the chroman scaffold, characterized by bromo (-Br) and fluoro (-F) substituents at positions 5 and 7, respectively, and an amine (-NH₂) group at position 3. The chroman core (benzodihydrofuran) provides a rigid bicyclic structure, while the stereochemistry at the 4-position (R-configuration) imparts enantioselectivity, which is critical in pharmaceutical applications. This compound is likely utilized as an intermediate in drug discovery, particularly in central nervous system (CNS) therapeutics, due to structural similarities to neurotransmitters and blood-brain barrier-penetrant molecules.

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

(4R)-5-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9BrFNO/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8/h3-4,7H,1-2,12H2/t7-/m1/s1 |

InChI Key |

YSWPWJMKDVVYGT-SSDOTTSWSA-N |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C(=CC(=C2)F)Br |

Canonical SMILES |

C1COC2=C(C1N)C(=CC(=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-7-fluorochroman-4-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable chroman derivative.

Fluorination: The fluorine atom is introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of ®-5-Bromo-7-fluorochroman-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-7-fluorochroman-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

®-5-Bromo-7-fluorochroman-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Bromo-7-fluorochroman-4-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its halogen substituents (Br, F) and stereochemistry. Below is a comparative analysis with related compounds from Biopharmacule Speciality Chemicals and other catalogs ():

| Compound Name | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notable Features |

|---|---|---|---|---|---|

| (R)-5-Bromo-7-fluorochroman-4-amine | 5-Br, 7-F, 4-NH₂ (R-configuration) | C₉H₉BrFNO | ~246.08 | Not provided | Halogenated chiral amine; potential CNS target |

| (S)-Chroman-4-ylamine | 4-NH₂ (S-configuration) | C₉H₁₁NO | 149.19 | Not provided | Non-halogenated; enantiomeric simplicity |

| (R)-3,4-Dihydro-2H-chromen-4-amine | 4-NH₂ (R-configuration) | C₉H₁₁NO | 149.19 | Not provided | Chromen backbone; lacks halogenation |

| 6-Fluoro-4-chromanone | 6-F, 4-ketone | C₉H₇FO₂ | 166.15 | 689-34-0 | Fluorinated ketone; reactive carbonyl |

| 6-Fluoro-5-methyl Isatin | 6-F, 5-CH₃, cyclic amide | C₉H₆FNO₂ | 179.15 | 1749240-55-9 | Isatin scaffold; heterocyclic pharmacophore |

Substituent Effects on Properties

- Halogenation: Bromine’s electron-withdrawing effect and larger atomic radius enhance molecular weight and polarizability compared to non-halogenated analogs like (S)-Chroman-4-ylamine. This may improve binding affinity in hydrophobic pockets. Fluorine’s electronegativity increases metabolic stability and bioavailability relative to non-fluorinated compounds .

- Stereochemistry : The (R)-configuration distinguishes it from (S)-isomers, which may exhibit divergent biological activities. For example, enantiomers often show varying receptor-binding efficiencies in CNS targets .

- Functional Groups: The primary amine (-NH₂) enables salt formation and derivatization, whereas ketones (e.g., 6-Fluoro-4-chromanone) or amides (e.g., 6-Fluoro-5-methyl Isatin) are less nucleophilic, limiting their utility in coupling reactions .

Research and Industrial Relevance

- Synthetic Utility : this compound’s halogenation makes it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diversely functionalized chroman derivatives.

- Pharmacological Potential: Fluorinated chroman amines are explored in antidepressants and antipsychotics due to their structural mimicry of serotonin and dopamine .

Biological Activity

(R)-5-Bromo-7-fluorochroman-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Structural Characteristics

This compound is characterized by a bromine atom at the 5-position and a fluorine atom at the 7-position of the chroman core. This substitution pattern is crucial as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the amine group allows for hydrogen bonding with active site residues, enhancing binding affinity and selectivity.

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Receptor Binding : Its structural features enable it to bind to receptors, potentially modulating signaling pathways related to disease states.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, it was found to significantly inhibit cell proliferation in melanoma and prostate cancer cell lines. The compound demonstrated an IC50 value indicating effective cytotoxicity compared to standard chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

Research on the anti-inflammatory effects revealed that this compound could reduce the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Research Applications

This compound has diverse applications in various fields:

- Medicinal Chemistry : It serves as a building block for synthesizing new therapeutic agents targeting cancer and inflammatory diseases.

- Biological Studies : Utilized as a probe in biochemical assays to explore enzyme interactions.

- Material Science : Investigated for its potential in developing novel materials with specific electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.